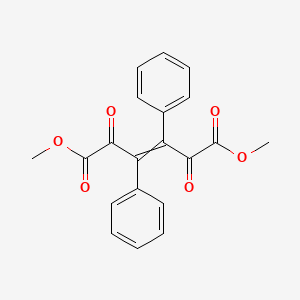
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate is an organic compound with the molecular formula C18H14O6. This compound is characterized by its two phenyl groups and ester functionalities, making it a significant molecule in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate typically involves the esterification of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid.
Reduction: Formation of dimethyl 2,5-dihydroxy-3,4-diphenylhex-3-enedioate.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-dioxohexane-3,4-dioate: Lacks the phenyl groups, resulting in different reactivity and applications.
Dimethyl 2,5-dioxo-3,4-diphenylpentane-3-enedioate: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Properties
CAS No. |
106240-90-8 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)17(21)15(13-9-5-3-6-10-13)16(18(22)20(24)26-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
KBRPOKOYIANIBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(=C(C1=CC=CC=C1)C(=O)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















